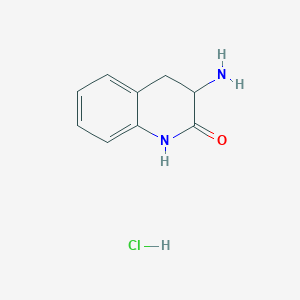

3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

Descripción general

Descripción

3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of aniline derivatives with β-ketoesters in the presence of a catalyst to form the quinoline ring system. The resulting product is then subjected to further reactions to introduce the amino group and the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form

Actividad Biológica

3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in various therapeutic areas, particularly focusing on its neuroprotective and anticancer effects.

Synthesis

The synthesis of this compound typically involves the regioselective Pd-catalyzed intramolecular cyclization of appropriate precursors. Recent studies have explored various synthetic routes to enhance yield and purity, including the use of Cu(I)-catalyzed reactions which have shown promising results in generating this compound effectively .

Neuroprotective Effects

Recent research has highlighted the dual inhibitory activity of 3-amino-3,4-dihydroquinolin-2(1H)-one derivatives against acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in the treatment of Alzheimer's disease. For instance, a derivative of this compound demonstrated IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A, indicating potent inhibition . The ability to cross the blood-brain barrier (BBB) further enhances its therapeutic potential in neurodegenerative disorders .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. Compounds based on this scaffold have shown significant cytotoxic effects against several cancer cell lines. For example, derivatives exhibited potent activity against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines, with some compounds inducing over 70% cell death at low concentrations . The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like AChE and MAOs, which play significant roles in neurotransmitter regulation.

- Receptor Modulation : It has been reported to bind to sigma receptors, potentially modulating their activity and influencing cellular signaling pathways .

Case Study 1: Neuroprotection in Alzheimer’s Disease

In a study investigating the efficacy of new derivatives based on 3-amino-3,4-dihydroquinolin-2(1H)-one for Alzheimer’s treatment, researchers observed that one compound significantly inhibited AChE with an IC50 value of 0.28 µM. Furthermore, it showed no acute toxicity in vivo even at high doses (2500 mg/kg), suggesting a favorable safety profile for further development .

Case Study 2: Anticancer Activity

Another study focused on derivatives targeting cancer cell lines demonstrated that specific compounds derived from 3-amino-3,4-dihydroquinolin-2(1H)-one exhibited over 70% cytotoxicity against HCT-116 cells at concentrations as low as 10 µM. These findings suggest that modifications to the quinolinone core can enhance anticancer activity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview

3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride serves as a crucial building block in the development of pharmaceutical agents. Its unique structure allows for modifications that enhance biological activity against various diseases.

Therapeutic Potential

Research has indicated that this compound exhibits promising properties as an anti-inflammatory and anticancer agent. For instance, derivatives of this compound have shown significant cytotoxic effects on several cancer cell lines, suggesting its potential use in cancer therapy .

Case Studies

A study demonstrated that certain derivatives of this compound displayed low micromolar inhibition against various cancer cell lines, highlighting its effectiveness in targeting tumor cells . Another investigation focused on its neuroprotective effects, indicating possible applications in neurodegenerative disease treatments.

Organic Synthesis

Role as an Intermediate

In organic synthesis, this compound is utilized as an intermediate for synthesizing more complex organic molecules. Its ability to undergo multiple chemical reactions—such as oxidation and reduction—makes it versatile in creating various derivatives.

Synthetic Routes

The compound can be synthesized through cyclization of 2-aminobenzylamine with ethyl acetoacetate under acidic conditions. This method not only yields the desired product but also allows for further functionalization to create diverse chemical entities.

Biological Studies

Biological Activity

The biological activity of this compound has been the subject of extensive research. The compound has been shown to interact with several molecular targets, leading to various therapeutic effects.

Mechanism of Action

Its mechanism often involves the inhibition of enzyme activity or modulation of receptor signaling pathways. For example, studies have indicated that it may act on sigma receptors, which are implicated in several neurological disorders .

Industrial Applications

Beyond medicinal uses, this compound finds applications in the industrial sector as well. It can be utilized in the development of dyes and pigments due to its stable chemical structure and reactivity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Quinolin-2(1H)-one | Lacks amino group at the 3-position | Limited activity compared to 3-amino |

| 3-aminoquinoline | Lacks carbonyl group at the 2-position | Moderate antibacterial properties |

| 3,4-dihydroquinolin-2(1H)-one | Lacks amino group at the 3-position | Reduced neuroactivity |

Propiedades

IUPAC Name |

3-amino-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-7-5-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOGJVZTZMRXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542307 | |

| Record name | 3-Amino-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35849-31-1 | |

| Record name | 3-Amino-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.